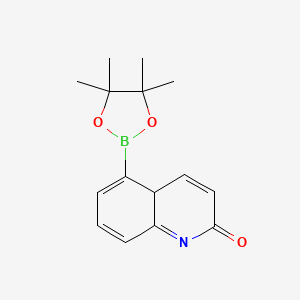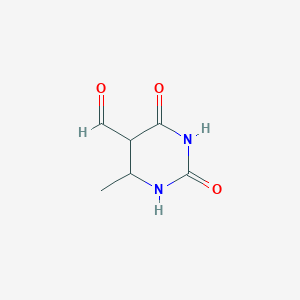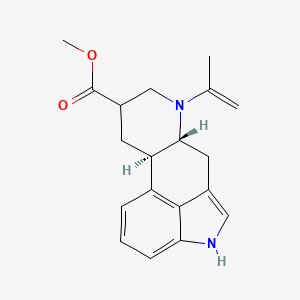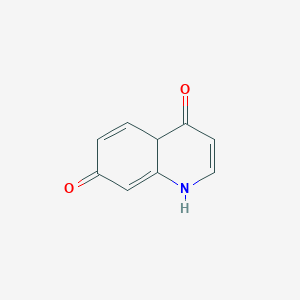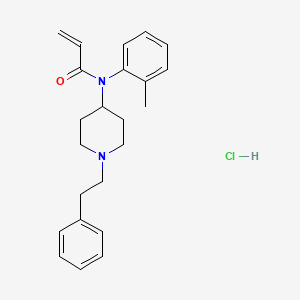![molecular formula C10H12BrN5O5 B12354987 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12354987.png)
8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one typically involves the bromination of guanosine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 8-position of the guanine base. The process generally involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in an aqueous or organic solvent system .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the guanine base.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and hydroxylamines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 8-amino derivatives, while oxidation reactions can produce various oxidized forms of the guanine base .
Wissenschaftliche Forschungsanwendungen
8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Employed in studies of DNA and RNA structure and function, particularly in understanding the effects of bromination on nucleic acid stability and interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of 8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one involves its incorporation into nucleic acids. The bromine atom at the 8-position can induce conformational changes in DNA and RNA, affecting their stability and interactions with proteins. This can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2’-deoxyguanosine: A similar compound with a deoxyribose sugar instead of ribose.
8-Azido-adenosine: Another modified nucleoside with an azido group at the 8-position, used in click chemistry and bioconjugation studies.
Uniqueness
8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one is unique due to its specific bromination at the 8-position, which imparts distinct chemical and biological properties. This makes it particularly valuable in the development of nucleoside analogues for therapeutic applications.
Eigenschaften
Molekularformel |
C10H12BrN5O5 |
|---|---|
Molekulargewicht |
362.14 g/mol |
IUPAC-Name |
8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2-5,8,17-19H,1H2,(H2,12,15,20)/t2-,3?,4-,5-,8-/m1/s1 |
InChI-Schlüssel |
FKGIRENFNLSWQM-ABEFGGPWSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC(=N)NC(=O)C3N=C2Br)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)N2C3=NC(=N)NC(=O)C3N=C2Br)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


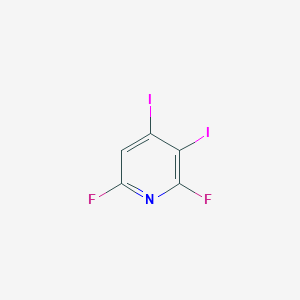
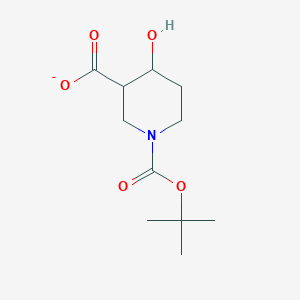
![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)
![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)

![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)

![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
